1-Hexyn-3-OL
Overview
Description
1-Hexyn-3-OL, also known as 3-Hydroxy-1-hexyne, is a terminal propargylic alcohol with the molecular formula C6H10O. It is characterized by the presence of both a hydroxyl group (-OH) and a triple bond (≡) within its structure. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
1-Hexyn-3-OL, also known as Propylethinylcarbinol, 1-Hexyne-3-ol, 1-Propylpropargyl alcohol, 3-Hydroxy-1-hexyne, Hexynol, and hex-1-yn-3-ol , is a terminal propargylic alcohol . It is primarily used as a starting material in organic synthesis reactions . The primary targets of this compound are (hetero)aryl halides .
Mode of Action
This compound interacts with its targets, (hetero)aryl halides, through a process known as the microwave-accelerated coupling-isomerization reaction (MACIR) . This reaction results in the formation of the corresponding enone .
Biochemical Pathways
It is known that this compound can be used in the synthesis of racemic 3-hydroxy-2-hexanone and in the preparation of 1,2,3-triazoles . These compounds are involved in various biochemical pathways, indicating that this compound may indirectly affect these pathways.
Pharmacokinetics
Its physical properties such as boiling point (118 °c), density (0873 g/mL at 25 °C), and refractive index (n20/D 1431) can provide some insights into its potential bioavailability For instance, its relatively low boiling point and high density suggest that it may be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the MACIR with (hetero)aryl halides, the resulting enone can have various effects depending on the specific (hetero)aryl halide used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the MACIR is a microwave-accelerated reaction, suggesting that the presence and intensity of microwave radiation can significantly affect the reaction . Additionally, the reaction parameters such as substrate/catalyst molar ratio, time, temperature, and the nature of the solvent can also influence the outcome of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyn-3-OL can be synthesized through several methods. One common approach involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form a halogen magnesium salt of this compound, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process typically involves the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyn-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-Hexyn-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Hexyne: A simpler alkyne with no hydroxyl group, used in organic synthesis.
3-Hexyn-1-OL: A positional isomer with the hydroxyl group at a different position.
Uniqueness: 1-Hexyn-3-OL is unique due to the combination of the hydroxyl group and the triple bond, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Properties
IUPAC Name |
hex-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFTWJYRQNTCHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051536 | |
Record name | Hex-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-31-7 | |
Record name | 1-Hexyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylethinylcarbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-HEXYN-3-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexyn-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hex-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-1-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLETHINYLCARBINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9B2WH0KBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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